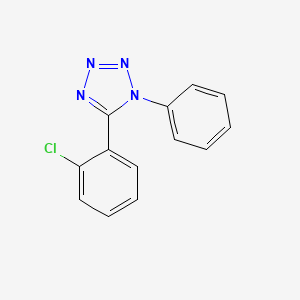

5-(2-chlorophenyl)-1-phenyl-1H-tetrazole

Description

Overview of 1H-Tetrazole Derivatives in Contemporary Chemical Research

Tetrazoles are a class of synthetic heterocyclic compounds featuring a five-membered aromatic ring composed of four nitrogen atoms and one carbon atom. thieme-connect.com This high nitrogen content imparts unique chemical properties, including considerable stability across a wide pH range and resistance to various oxidizing and reducing agents. thieme-connect.com Among the possible isomers, 1H-tetrazole derivatives are particularly prominent in contemporary research. mdpi.com

The tetrazole ring is often employed in medicinal chemistry as a bioisosteric replacement for the carboxylic acid group. thieme-connect.com This is due to their similar pKa values and planar spatial requirements, coupled with enhanced metabolic stability and lipophilicity, which can improve the pharmacokinetic profile of drug candidates. nih.gov Consequently, the 1H-tetrazole moiety is a key structural component in several commercial drugs. thieme-connect.com Beyond pharmaceuticals, these derivatives are investigated for applications in materials science as components of high-energy materials, rocket propellants, and gas generators, owing to their high enthalpy of formation. mdpi.com

The Significance of Substituted Phenyltetrazoles in Organic and Inorganic Synthesis

Substituted phenyltetrazoles are a pivotal subclass of tetrazole derivatives, serving as versatile building blocks in both organic and inorganic synthesis. In organic chemistry, they are valuable intermediates for the creation of more complex nitrogen-containing heterocyclic systems. researchgate.net The synthetic utility of phenyltetrazoles is enhanced by the ability to functionalize both the phenyl and tetrazole rings, allowing for the construction of diverse molecular architectures.

In the realm of inorganic and coordination chemistry, phenyltetrazole derivatives are utilized as ligands for the formation of metal-organic frameworks (MOFs) and coordination polymers. The nitrogen-rich tetrazole ring can coordinate to metal ions in various modes, leading to structures with interesting magnetic, luminescent, and ferroelectric properties. nih.gov The design and synthesis of these compounds are driven by the potential to create novel materials with tailored functionalities.

Research Trajectories and Academic Relevance of 5-(2-chlorophenyl)-1-phenyl-1H-tetrazole

Detailed academic research, including synthesis protocols and structural characterization, for the specific compound this compound is not extensively documented in publicly available literature. However, its academic relevance can be inferred by examining its constituent parts and related analogues.

The precursor, 5-(2-chlorophenyl)-1H-tetrazole, is a known compound used as a building block in the synthesis of various pharmaceutical and agrochemical compounds. guidechem.com Its synthesis typically follows the well-established [3+2] cycloaddition reaction between 2-chlorobenzonitrile (B47944) and an azide (B81097) source, such as sodium azide. guidechem.comresearchgate.net

The subsequent step to form the title compound would involve the N-arylation of the 5-(2-chlorophenyl)-1H-tetrazole ring with a phenyl group. N-substitution of tetrazoles can lead to two positional isomers (1-substituted and 2-substituted), and controlling the regioselectivity of this reaction is a key synthetic challenge.

While crystallographic data for this compound is not available, the structure of the related compound, 5-chloro-1-phenyl-1H-tetrazole, has been elucidated via X-ray diffraction. nih.gov In this analogue, the tetrazole and phenyl rings form a dihedral angle of 64.5°. nih.gov Such structural data is crucial for understanding the molecule's conformation and potential intermolecular interactions. A summary of its crystallographic data is presented below to illustrate the type of information that would be sought for the title compound.

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₅ClN₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.0428 (7) |

| b (Å) | 6.4150 (6) |

| c (Å) | 17.5804 (18) |

| β (°) | 96.160 (2) |

| Volume (ų) | 789.69 (13) |

Table 1: Crystallographic Data for the Analogous Compound 5-chloro-1-phenyl-1H-tetrazole. nih.gov

Methodological Frameworks for Investigating Tetrazole Systems

The investigation of tetrazole systems employs a range of established synthetic and analytical methodologies.

Synthesis: The most common and fundamental method for synthesizing 5-substituted 1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source. thieme-connect.com This reaction can be promoted by various catalysts, including Lewis acids and transition metals. scielo.org.za To improve efficiency, safety, and environmental friendliness, modern variations of this synthesis utilize heterogeneous catalysts, nanocatalysts, and alternative energy sources like microwave irradiation. thieme-connect.comscielo.org.za The synthesis of 1,5-disubstituted tetrazoles, such as the title compound, requires subsequent N-alkylation or N-arylation of the pre-formed 5-substituted 1H-tetrazole ring.

Characterization and Analysis: Once synthesized, the structural confirmation of tetrazole derivatives is achieved through a combination of spectroscopic techniques.

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to identify key functional groups. The formation of a 5-substituted-1H-tetrazole from a nitrile is evidenced by the disappearance of the sharp C≡N stretching band and the appearance of an N-H stretching band. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides detailed information about the molecular structure, including the chemical environment of protons and carbon atoms, which is essential for confirming the substitution pattern on the aromatic rings and the tetrazole core. growingscience.com

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its identity. growingscience.com

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of these compounds in the solid state. It provides precise data on bond lengths, bond angles, and intermolecular interactions, which is invaluable for structural biology and materials science. mdpi.comnih.gov

Computational Studies: Theoretical methods, particularly Density Functional Theory (DFT), are increasingly used to predict and understand the electronic structure, stability, and reactivity of tetrazole systems. These computational studies complement experimental data and can guide the design of new derivatives with desired properties. ontosight.ai

| Technique | Typical Observations for 5-Aryl-1H-Tetrazoles |

|---|---|

| FT-IR (cm⁻¹) | ~3450 (N-H stretch), ~3060 (=C-H stretch), ~1640 & 1560 (C=N stretch), ~1470 & 1160 (C-N stretch) |

| ¹H NMR (ppm) | Aromatic protons typically appear in the range of 7.5-8.1 ppm. The N-H proton is often broad and may not be observed. |

| ¹³C NMR (ppm) | Aromatic carbons appear in the ~124-132 ppm range, while the tetrazole carbon (C5) appears further downfield, around 155 ppm. |

Table 2: Representative Spectroscopic Data for a 5-Aryl-1H-Tetrazole (5-phenyl-1H-tetrazole). growingscience.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(2-chlorophenyl)-1-phenyltetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN4/c14-12-9-5-4-8-11(12)13-15-16-17-18(13)10-6-2-1-3-7-10/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTCVHOYXBAMQLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 2 Chlorophenyl 1 Phenyl 1h Tetrazole

Classical Synthetic Routes to 1,5-Disubstituted Tetrazoles

The foundational methods for constructing the tetrazole ring in 1,5-disubstituted systems have been well-established for decades, primarily relying on cycloaddition reactions and transformations of amide-derived functionalities.

The most prevalent and fundamental method for synthesizing the tetrazole core is the [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition. jchr.orgnih.gov This reaction typically involves the combination of a nitrile with an azide (B81097). nih.gov For 1,5-disubstituted tetrazoles, this can be adapted in several ways. One common pathway involves the reaction of N-substituted imidoyl chlorides with an azide source. In the context of 5-(2-chlorophenyl)-1-phenyl-1H-tetrazole, this would involve the reaction of N-(2-chlorophenyl)benzimidoyl chloride with sodium azide.

Another powerful classical route is the Ugi-azide four-component reaction (UA-4CR). This multicomponent reaction (MCR) is highly efficient for creating 1,5-DSTs by combining an aldehyde, an amine, an isocyanide, and an azide source (often trimethylsilyl (B98337) azide or hydrazoic acid). mdpi.comnih.gov This method offers significant advantages in building molecular complexity in a single step. mdpi.com The synthesis of the target compound via this route would utilize 2-chlorobenzaldehyde, aniline, an appropriate isocyanide, and an azide.

Classical methods have been continually refined to improve yields, reduce reaction times, and broaden substrate scope. Early syntheses often required high temperatures and the use of hazardous reagents like hydrazoic acid. thieme-connect.com A significant modification was the introduction of ammonium (B1175870) chloride and sodium azide in solvents like dimethylformamide (DMF), which provided a safer in-situ source of hydrazoic acid. thieme-connect.com

Further enhancements include the use of organotin reagents, such as tributyltin azide, which often provide higher yields and better regioselectivity in the cycloaddition with nitriles. asianpubs.org However, the toxicity associated with organotin compounds has led to the development of methods focused on recycling these reagents to minimize waste. asianpubs.org The Ugi-azide reaction itself is an enhancement over linear, stepwise syntheses, offering superior atom and step economy. mdpi.combenthamdirect.com

Development of Novel Synthetic Pathways for this compound

Recent research has focused on developing more efficient, selective, and sustainable methods for the synthesis of 1,5-disubstituted tetrazoles. These novel pathways often involve advanced catalytic systems and a deeper understanding of reaction mechanisms.

The mechanism of tetrazole formation via the Ugi-azide reaction is a well-documented cascade process. beilstein-journals.org It begins with the formation of a Schiff base from the aldehyde and amine, which is then protonated. The isocyanide adds to the activated iminium ion to form a nitrilium intermediate. This intermediate is then trapped by the azide anion in a [3+2] cycloaddition to form the tetrazole ring, completing the multicomponent assembly. beilstein-journals.orgresearchgate.net

For pathways involving imidoyl chlorides, the mechanism proceeds through the nucleophilic substitution of the chloride by the azide ion to form an imidoyl azide intermediate. This intermediate then undergoes an electrocyclization to form the tetrazole ring. bohrium.com Understanding these mechanisms allows for the rational design of catalysts and reaction conditions to favor the desired 1,5-disubstituted isomer and enhance reaction rates.

A major focus of modern synthetic development has been the use of catalysts to promote the cycloaddition reaction under milder conditions. Both Lewis acids and Brønsted acids have been shown to activate the nitrile substrate, enhancing its reactivity towards the azide. organic-chemistry.org A wide array of metal-based catalysts, including zinc, copper, and indium compounds, have been successfully employed. organic-chemistry.orgresearchgate.netresearchgate.net For instance, zinc salts are effective catalysts for the reaction of nitriles with sodium azide in water, providing a greener alternative to traditional organic solvents. organic-chemistry.org

Heterogeneous catalysts have also gained prominence due to their ease of separation and recyclability. thieme-connect.com Systems like FeCl3-SiO2, nano-TiCl4.SiO2, and various metal nanoparticles have been reported to efficiently catalyze the synthesis of 5-substituted 1H-tetrazoles, a class that includes the precursor for the target compound. thieme-connect.comscielo.org.za The choice of catalyst can significantly impact yield and reaction conditions, as summarized in the table below.

Table 1: Comparison of Catalytic Systems for Tetrazole Synthesis

| Catalyst | Substrate Type | Solvent | Key Advantages |

|---|---|---|---|

| Zinc salts (e.g., ZnCl2) | Aromatic & Aliphatic Nitriles | Water, Isopropanol | Mild conditions, broad scope, green solvent compatibility organic-chemistry.org |

| Copper salts (e.g., CuSO4·5H2O) | Aryl Nitriles | DMSO | Good to excellent yields under mild conditions researchgate.net |

| L-proline | Nitriles, Thiocyanates | DMF | Environmentally benign, cost-effective, simple procedure organic-chemistry.org |

| Nano-TiCl4.SiO2 | Benzonitriles | DMF | Reusable heterogeneous catalyst, good yields scielo.org.za |

Green Chemistry Principles in the Synthesis of Tetrazole Derivatives

The principles of green chemistry are increasingly being applied to tetrazole synthesis to address environmental concerns and improve safety and efficiency. jchr.org A key strategy is the use of multicomponent reactions (MCRs), such as the Ugi-azide reaction, which maximize atom economy by incorporating multiple starting materials into the final product in a single step. benthamdirect.com

Solvent-Free and Reduced-Solvent Methodologies

In line with the principles of green chemistry, significant effort has been directed towards developing solvent-free or reduced-solvent synthetic methods for tetrazole derivatives. These approaches aim to minimize the environmental impact associated with volatile organic solvents and often lead to improved reaction efficiency and simpler work-up procedures.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. researchgate.netlew.ro For the synthesis of 1,5-disubstituted tetrazoles, microwave-assisted protocols can dramatically reduce reaction times from hours to minutes and often result in higher yields compared to conventional heating. researchgate.netasianpubs.org In a typical microwave-assisted synthesis of a compound like this compound, the reactants (2-chlorobenzonitrile and phenyl azide) would be mixed, potentially with a catalyst, in a minimal amount of a high-boiling point solvent or under neat (solvent-free) conditions and irradiated in a dedicated microwave reactor. researchgate.net The high efficiency of microwave heating allows for rapid energy transfer directly to the reacting molecules, facilitating the cycloaddition process.

Solvent-Free Multicomponent Reactions: Another advanced, solvent-free approach is the multicomponent reaction (MCR). A solvent-free MCR for producing 1,5-disubstituted tetrazoles has been described, involving the reaction of a Baylis-Hillman acetate, trimethylsilyl azide (TMSN3), and an aryl nitrile. nih.govresearchgate.net While this specific MCR pathway does not directly produce the target compound, the principle of conducting multicomponent reactions under neat conditions is applicable. Ultrasound irradiation has also been employed to promote Ugi-azide reactions under solvent-free conditions, yielding 1,5-disubstituted tetrazoles at room temperature. mdpi.com These methods highlight a trend towards eliminating bulk solvents in tetrazole synthesis.

The data below, extrapolated from studies on analogous 1,5-disubstituted tetrazoles, illustrates the advantages of these methodologies.

| Methodology | Typical Solvent | Reaction Time | Key Advantages | Reference |

|---|---|---|---|---|

| Conventional Heating | Toluene (B28343), DMF, DMSO | 12-24 hours | Well-established, predictable | nih.gov |

| Microwave Irradiation | Minimal or None | 5-30 minutes | Rapid heating, higher yields, energy efficient | researchgate.netasianpubs.org |

| Ultrasound Irradiation | Solvent-free or MeOH | 1-3 hours | Mild conditions, improved yields | mdpi.com |

| Solvent-Free MCR | None | Variable | High atom economy, procedural simplicity | nih.govresearchgate.net |

Atom Economy and Reaction Efficiency Analysis

Atom Economy: The concept of atom economy is a crucial metric in green chemistry, measuring the efficiency with which atoms from the reactants are incorporated into the desired product. The primary synthesis of this compound via the [3+2] cycloaddition of 2-chlorobenzonitrile (B47944) and phenyl azide is an excellent example of a highly atom-economical reaction.

The reaction is as follows: C₇H₄ClN (2-chlorobenzonitrile) + C₆H₅N₃ (phenyl azide) → C₁₃H₉ClN₄ (this compound)

This is an addition reaction where all the atoms of the reactants are incorporated into the final product. Therefore, the theoretical atom economy is 100%, representing an ideal scenario in terms of minimizing waste.

Reaction Efficiency and Catalysis: While the theoretical atom economy is 100%, the practical reaction efficiency is determined by the chemical yield. The cycloaddition to form 1,5-disubstituted tetrazoles can be slow and often requires catalysts to proceed at a reasonable rate and with high conversion. Various catalytic systems have been developed to improve the efficiency of this transformation for analogous compounds. acs.orggrowingscience.com

Several catalysts have been shown to be effective for the synthesis of 5-substituted or 1,5-disubstituted tetrazoles, and their use would be critical for optimizing the synthesis of this compound.

| Catalyst System | Typical Reaction Conditions | Observed Yields (for analogous reactions) | Reference |

|---|---|---|---|

| Zn(OAc)₂·2H₂O | Reflux in Toluene/Water | Good to excellent | growingscience.com |

| CuSO₄·5H₂O | DMSO, 120°C | Good to excellent | researchgate.net |

| Co(II) Complex | DMSO, 110°C | Excellent | acs.org |

| Nano-TiCl₄·SiO₂ | DMF, Reflux | Good | scielo.org.za |

The choice of catalyst and reaction conditions (solvent, temperature) significantly impacts the reaction efficiency. For instance, electron-withdrawing groups on the nitrile can enhance reactivity. nih.gov The optimization of these parameters is essential to maximize the yield and minimize the formation of byproducts, thereby aligning the practical efficiency with the high theoretical atom economy.

Scale-Up Considerations and Process Optimization for Academic Synthesis

Transitioning the synthesis of this compound from a small-scale discovery setting to a larger, multi-gram scale for academic purposes requires careful consideration of several factors to ensure safety, efficiency, and reproducibility. researchgate.net

Safety Considerations with Azides: The primary safety concern in this synthesis is the use of azides. Phenyl azide, like many organic azides, is a potentially explosive, high-energy compound that can be sensitive to heat, shock, and friction. When scaling up, it is crucial to:

Avoid Isolation: Whenever possible, generate the azide in situ and use it directly in the next step without isolation or purification.

Temperature Control: Maintain strict temperature control throughout the reaction and work-up to prevent exothermic decomposition.

Avoid Heavy Metals: Prevent contact with heavy metals (e.g., lead, copper) that can form highly sensitive and explosive metal azides. While copper salts are used as catalysts, they are used in controlled, catalytic amounts. researchgate.net

Process Optimization:

Reagent Stoichiometry: On a larger scale, the optimal ratio of nitrile to azide may need to be re-evaluated to maximize conversion of the limiting reagent and simplify purification.

Solvent Selection and Concentration: While solvent-free methods are ideal, they may not be practical for heat transfer and stirring on a larger scale. A suitable solvent that allows for efficient heating and product isolation (e.g., by crystallization) should be chosen. The reaction concentration (molarity) should be optimized to balance reaction rate with safety and ease of handling.

Purification Strategy: At the gram-scale, purification by column chromatography becomes less practical. The process should be optimized to favor the direct crystallization of the product from the reaction mixture. This can be achieved by carefully selecting the solvent and controlling the cooling process. Recrystallization from a suitable solvent system (e.g., ethanol/water) is a preferred method for obtaining high-purity material on a larger scale.

Monitoring and Control: For academic scale-up, robust reaction monitoring using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the reaction endpoint accurately. This prevents the formation of impurities from over-running the reaction and ensures consistent results between batches. A multi-gram synthesis of enantiopure 1,5-disubstituted tetrazoles has been reported, demonstrating the feasibility of scaling these reactions with appropriate control. researchgate.net

Chemical Reactivity and Transformation Studies of 5 2 Chlorophenyl 1 Phenyl 1h Tetrazole

Electrophilic Aromatic Substitution Reactions on the Phenyl Moieties

Electrophilic aromatic substitution is a fundamental reaction class for aromatic compounds. In 5-(2-chlorophenyl)-1-phenyl-1H-tetrazole, two phenyl rings are available for such reactions. The regioselectivity and reaction rates are governed by the electronic effects of the substituents on each ring.

Regioselectivity and Electronic Effects in Ring Substitution

The phenyl group attached to the N1 position of the tetrazole ring is expected to be deactivated towards electrophilic attack. The tetrazole ring, being an electron-withdrawing group, reduces the electron density of the attached phenyl ring, thereby making it less susceptible to electrophilic substitution. Conversely, the 2-chlorophenyl group at the C5 position is influenced by both the electron-withdrawing inductive effect and the electron-donating resonance effect of the chlorine atom, as well as the electronic character of the tetrazole ring.

Derivatization Strategies via Halogenation, Nitration, and Sulfonation

While specific studies on the halogenation, nitration, and sulfonation of this compound are not extensively documented, the expected outcomes can be inferred from the general behavior of substituted aromatic systems.

Halogenation: Direct halogenation, for instance with Br₂ in the presence of a Lewis acid, would likely lead to a mixture of products. The primary substitution is anticipated on the more activated of the two phenyl rings, though both are deactivated.

Nitration: Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, is a common method for introducing a nitro group onto an aromatic ring. researchgate.net For the title compound, this reaction would require harsh conditions due to the deactivating nature of the substituents. The nitro group would be directed to the meta position relative to the deactivating tetrazole substituent on the N1-phenyl ring and to the ortho and para positions relative to the chlorine on the C5-chlorophenyl ring.

Sulfonation: Sulfonation with fuming sulfuric acid would also be challenging. The resulting sulfonic acid derivatives could serve as intermediates for further functionalization.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product(s) |

| Bromination | Br₂, FeBr₃ | Mixture of brominated isomers on both phenyl rings |

| Nitration | HNO₃, H₂SO₄ | Mixture of nitrated isomers on both phenyl rings |

| Sulfonation | SO₃, H₂SO₄ | Mixture of sulfonated isomers on both phenyl rings |

Nucleophilic Displacement Reactions

Nucleophilic displacement reactions can potentially occur at several sites in this compound, including the nitrogen atoms of the tetrazole ring and the carbon atom of the chlorophenyl substituent.

Reactivity at the Tetrazole Ring Nitrogen Atoms

The tetrazole ring contains four nitrogen atoms, which can act as nucleophiles in certain reactions, particularly N-substitution. numberanalytics.com However, in the case of 1,5-disubstituted tetrazoles, the nitrogen atoms are generally less reactive towards further substitution compared to their 5-substituted-1H-tetrazole counterparts. Alkylation of 5-substituted tetrazoles can lead to a mixture of N1 and N2 isomers, with the regioselectivity influenced by the nature of the substituent and the reaction conditions. researchgate.netrsc.org In the already N1-substituted title compound, further reaction at the other nitrogen atoms would be sterically hindered and electronically disfavored.

Investigation of the Chlorophenyl Substituent Reactivity

The chlorine atom on the phenyl ring is generally unreactive towards nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups in the ortho or para positions. In this compound, the tetrazole ring does exert an electron-withdrawing effect, but it is not typically strong enough to facilitate facile nucleophilic displacement of the chlorine under standard conditions. Reactions such as the replacement of chlorine with amines or alkoxides would likely require harsh conditions or the use of a catalyst.

Rearrangement Reactions and Isomerization Pathways

Tetrazole derivatives can undergo various rearrangement and isomerization reactions, often under thermal or photochemical conditions. For 1,5-disubstituted tetrazoles, a common thermal reaction is the retro-[2+3] cycloaddition, leading to the formation of a nitrile and an azide (B81097). However, this typically requires high temperatures, and the stability of 1,5-diaryltetrazoles is generally significant.

Isomerization between 1,5- and 2,5-disubstituted tetrazoles is a known phenomenon, particularly during their synthesis. researchgate.net The relative stability of the isomers can be influenced by the electronic and steric nature of the substituents. For the title compound, the 1,5-disubstituted isomer is generally the thermodynamically favored product in many synthetic routes.

Theoretical and Experimental Studies of Thermal Rearrangements

The thermal stability and decomposition of tetrazoles are of significant interest due to their high nitrogen content and potential as energetic materials. While specific studies on the thermal rearrangement of this compound are not extensively documented, research on analogous 1,5-diaryltetrazoles provides a framework for understanding its likely behavior.

The thermal decomposition of 1,5-disubstituted tetrazoles is generally believed to proceed through a ring-opening mechanism to form an azidoazomethine intermediate. This intermediate can then eliminate a molecule of nitrogen to produce a highly reactive nitrene, which may undergo subsequent rearrangements.

A study on the thermal decomposition of the isomeric compound, 1-(2-chlorophenyl)-1H-tetrazole, provides valuable comparative data. researchgate.net The thermal analysis of this and related phenyltetrazoles was conducted using Thermogravimetry–Differential Thermal Analysis (TG–DTA) and Differential Scanning Calorimetry (DSC). researchgate.net The decomposition of these compounds was observed to be an exothermic process occurring at temperatures between 190–240 °C, leading to the release of nitrogen gas and the formation of an isonitrile. researchgate.net

Table 1: Thermal Decomposition Data for 1-Aryl-1H-tetrazoles

| Compound | Decomposition Temperature (°C) | Mass Loss (%) | Reference |

|---|---|---|---|

| 1-phenyl-1H-tetrazole | 220-240 | >50 | researchgate.net |

| 1-(2-chlorophenyl)-1H-tetrazole | 190-210 | <50 | researchgate.net |

Note: This data is for the 1-aryl isomers, not the 1,5-diaryl compound specified in the article's subject.

Theoretical studies on the thermal decomposition of tetrazoles, such as 5-aminotetrazole, suggest that the initial step is often the isomerization of the tetrazole to an azidoimine, followed by the elimination of molecular nitrogen. researchgate.net The activation energy for these processes is a key factor in determining the thermal stability of the compound. For this compound, it is expected that the thermal rearrangement would similarly proceed through a nitrilimine intermediate, formed by the extrusion of nitrogen gas. The presence of the 2-chlorophenyl group may influence the stability of this intermediate and the subsequent reaction pathways.

Photoinduced Transformations

The photochemistry of diaryltetrazoles is characterized by the photoinduced cleavage of the tetrazole ring, leading to the formation of highly reactive nitrile imine intermediates. mdpi.com These intermediates are versatile synthons for the construction of various nitrogen-containing heterocyclic compounds. mdpi.com

Upon irradiation with UV light, 1,5-diaryltetrazoles typically undergo a [3+2] cycloreversion, extruding a molecule of nitrogen to generate a nitrile imine. This process has been utilized in "photoclick chemistry" for bioorthogonal labeling and other applications. nih.gov The nature and position of substituents on the aryl rings can significantly influence the absorption maxima and photoreactivity of the tetrazole. nih.gov

For this compound, photoirradiation is expected to generate the corresponding C-(2-chlorophenyl)-N-phenylnitrilimine. This reactive intermediate can then be trapped by various nucleophiles or dipolarophiles present in the reaction medium. mdpi.com

Table 2: Products of Nitrilimine Trapping from Photolysis of Diaryltetrazoles

| Nitrilimine Precursor | Trapping Agent | Product Type | Reference |

|---|---|---|---|

| 2-(4-methoxyphenyl)-5-phenyltetrazole | Amines, Thioalcohols | Triazenes, Thiohydrazones | mdpi.com |

| 2,5-diaryltetrazoles | Alkenes | Pyrazolines | nih.gov |

The quantum yield of nitrile imine formation and the subsequent reaction pathways are dependent on the solvent and the wavelength of irradiation. The presence of the electron-withdrawing chloro group on the phenyl ring may affect the electronic properties of the resulting nitrile imine and its reactivity towards different substrates.

Cycloaddition Reactions Involving the Tetrazole Ring

The tetrazole ring in this compound can participate in cycloaddition reactions, either directly or through its valence tautomer, the corresponding azidoimine. However, the most significant cycloaddition reactivity stems from the nitrile imine intermediate generated upon thermal or photochemical activation.

[3+2] Cycloaddition Reactivity of the Tetrazole Moiety

The primary [3+2] cycloaddition reactivity of 1,5-diaryltetrazoles involves the reaction of the in situ generated nitrile imine with a dipolarophile. Nitrile imines are highly reactive 1,3-dipoles that readily undergo cycloaddition with a wide range of unsaturated compounds. nih.govresearchgate.net

The reaction of the C-(2-chlorophenyl)-N-phenylnitrilimine, generated from this compound, with alkenes would be expected to yield pyrazoline derivatives. Similarly, reaction with alkynes would produce pyrazoles. The regioselectivity of these cycloadditions is governed by both steric and electronic factors of the nitrile imine and the dipolarophile. nih.gov

Theoretical studies, such as DFT calculations, are often employed to rationalize the observed regioselectivity in nitrile imine cycloadditions by analyzing the frontier molecular orbital interactions. nih.gov Generally, the terminal nitrogen atom of the nitrile imine connects to the more sterically hindered carbon atom of the double bond in the dipolarophile. nih.gov

Ring Opening and Ring Closure Transformations

The chemistry of this compound is dominated by the equilibrium between the closed-ring tetrazole form and the open-ring azido-azomethine (imidoyl azide) form. While for most 1,5-diaryltetrazoles this equilibrium lies far to the side of the tetrazole under normal conditions, it is a crucial step in both thermal and photochemical transformations.

Thermal Ring Opening: Thermally induced ring opening to the imidoyl azide is the initial step in the decomposition pathway, which then leads to nitrogen extrusion and the formation of a nitrilimine. The stability of the tetrazole ring is influenced by the electronic nature of the substituents on the aryl rings.

Photochemical Ring Opening: Photoexcitation of the tetrazole ring facilitates the cleavage of the N2-N3 bond, leading to the formation of the nitrile imine and molecular nitrogen. This ring-opening process is a key step in the application of diaryltetrazoles in photoinduced cycloaddition reactions. nih.gov The efficiency of this process can be influenced by the solvent and the presence of other chromophores in the molecule. nih.gov

Subsequent to the formation of the reactive nitrile imine intermediate, various ring-closing reactions can occur, most notably the [3+2] cycloaddition with a suitable dipolarophile to form a new five-membered heterocyclic ring, such as a pyrazoline or pyrazole.

Coordination Chemistry and Ligand Design with 5 2 Chlorophenyl 1 Phenyl 1h Tetrazole

Ligand Properties of the Tetrazole Core and Substituents

The behavior of 5-(2-chlorophenyl)-1-phenyl-1H-tetrazole as a ligand is dictated by the intrinsic properties of the tetrazole ring and the significant steric and electronic influences of its aryl substituents.

The tetrazole ring contains four nitrogen atoms, which are potential sites for coordination with metal ions. In 1,5-disubstituted tetrazoles, the substitution at the N1 position by a phenyl group precludes this nitrogen from acting as a donor atom. The remaining N2, N3, and N4 atoms are, in principle, available for coordination. However, extensive studies on N1-substituted tetrazoles consistently show that the N4 atom is the most basic and sterically accessible, making it the primary coordination site. arkat-usa.org Coordination through the N2 or N3 atoms is less common but can occur, particularly in bridging scenarios.

The primary binding modes anticipated for this compound are:

Monodentate Coordination: The ligand binds to a single metal center, most commonly through the N4 atom. This is the most prevalent coordination mode for 1-substituted tetrazoles. arkat-usa.org

Bridging Coordination: The ligand links two or more metal centers. A common bridging mode for tetrazoles involves coordination through both the N3 and N4 atoms, forming a µ-N3,N4 bridge. This mode is crucial in the formation of coordination polymers. researchgate.net

Interactions involving the sp²-hybridized nitrogen atoms of the tetrazole ring are dominant in its binding behavior. acs.org The specific mode adopted will depend on various factors, including the nature of the metal ion, the counter-anion, and the reaction conditions.

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Donating Atoms | Description |

|---|---|---|

| Monodentate | N4 | The ligand binds to a single metal ion via the most basic and accessible N4 nitrogen. |

| Bridging | N3, N4 | The ligand links two metal centers, utilizing two of the available ring nitrogens. |

| Other | N2, N4 | A less common bridging mode that can lead to different polymeric structures. |

The phenyl group at the N1 position and the 2-chlorophenyl group at the C5 position significantly modulate the ligand's coordinating ability through both steric and electronic effects. rsc.orgresearchgate.netnih.gov

Steric Effects: The two bulky aryl groups impose considerable steric hindrance around the tetrazole core. The phenyl group at N1 and the 2-chlorophenyl group at C5 are not coplanar with the central tetrazole ring; crystal structures of analogous 1,5-diaryl tetrazoles show significant dihedral angles between the rings. lookchem.comnih.gov The presence of the chlorine atom at the ortho position of the C5-phenyl ring is particularly impactful. It can restrict the free rotation of this phenyl ring, creating a sterically crowded pocket around the N2 and N3 positions. This steric bulk can influence the coordination geometry of the resulting metal complex, potentially favoring metal centers with lower coordination numbers or preventing the coordination of multiple bulky ligands to the same metal ion. nih.gov

Synthesis and Characterization of Metal Complexes

While specific reports on the synthesis of metal complexes with this compound are scarce, general methods for coordinating 1,5-disubstituted tetrazoles to metals are well-established. arkat-usa.org These typically involve the direct reaction of the ligand with a metal salt in a suitable solvent.

The synthesis of transition metal complexes with this ligand would likely proceed by reacting this compound with various transition metal salts (e.g., chlorides, nitrates, perchlorates) of metals like copper(II), cobalt(II), or zinc(II). rjraap.comnih.gov

A typical synthetic procedure would involve:

Dissolving the tetrazole ligand in a solvent such as methanol (B129727), ethanol, or acetonitrile (B52724).

Adding a solution of the metal salt to the ligand solution.

The reaction mixture is then stirred, sometimes with gentle heating, to promote complex formation.

Crystals of the coordination compound may be obtained by slow evaporation of the solvent, cooling, or vapor diffusion techniques.

Characterization of the resulting complexes would rely on standard analytical techniques:

Single-Crystal X-ray Diffraction: To definitively determine the crystal structure, including bond lengths, bond angles, and the specific coordination mode of the tetrazole ligand.

Infrared (IR) Spectroscopy: Coordination of the tetrazole ring to a metal center typically results in a shift of the characteristic ring vibration bands (e.g., C=N and N=N stretches) to higher frequencies. lookchem.com

Elemental Analysis: To confirm the empirical formula of the synthesized complex.

UV-Vis Spectroscopy: To study the electronic properties of the complex and the d-d transitions of the metal center.

Table 2: Representative Data for a Hypothetical Transition Metal Complex

| Complex Formula | Metal Ion | Color | Key IR Peaks (cm⁻¹) | Synthesis Method |

|---|---|---|---|---|

| [Cu(C₁₃H₈ClN₄)₂Cl₂] | Cu(II) | Blue-Green | ~1505 (C=N), ~1460 (N=N) | Direct reaction in acetonitrile |

| Co(C₁₃H₈ClN₄)₂(H₂O)₂₂ | Co(II) | Pink | ~1500 (C=N), ~1455 (N=N) | Direct reaction in ethanol/water |

The coordination chemistry of tetrazoles with main group elements is less explored but represents a growing area of interest. Adducts can be formed with Lewis acidic main group compounds, such as organotin halides or antimony halides. The synthesis would be analogous to that for transition metals, typically carried out in a non-coordinating solvent like dichloromethane (B109758) or toluene (B28343) to prevent solvent competition for the coordination site. nih.gov

Characterization techniques would include:

Multinuclear NMR Spectroscopy: For elements with NMR-active nuclei (e.g., ¹¹⁹Sn, ³¹P), NMR can provide valuable information about the coordination environment of the main group element.

X-ray Diffraction: Essential for structural elucidation.

IR and Raman Spectroscopy: To probe the vibrational modes of the ligand and the metal-ligand bonds.

Applications of this compound as a Ligand

Based on its structural and electronic properties, metal complexes of this compound could be explored for several applications. The field of coordination polymers and metal-organic frameworks (MOFs) is a primary area where tetrazole-based ligands have shown significant promise. rsc.org

Coordination Polymers (CPs) and MOFs: The potential for the ligand to act as a µ-N3,N4 bridge makes it a candidate for constructing 1D, 2D, or 3D coordination polymers. The bulky, rigid nature of the aryl substituents could lead to porous frameworks with potential utility in gas storage or separation.

Luminescent Materials: Many coordination complexes incorporating heterocyclic ligands exhibit interesting photophysical properties. rsc.org Zinc(II) or cadmium(II) complexes of this ligand could potentially be luminescent materials, with the emission properties tuned by the metal-ligand interactions.

Catalysis: The steric environment created by the ortho-chlorophenyl group could form a well-defined pocket around a coordinated metal center. This could be exploited in catalysis, where the steric hindrance might enforce selectivity in substrate binding and reaction pathways.

Medicinal Chemistry: While outside the direct scope of coordination chemistry, the parent ligand itself is a scaffold used in medicinal chemistry. nih.govrsc.orgnih.govnih.gov Its metal complexes could be investigated for enhanced biological activity, a strategy that has proven successful for other therapeutic organic agents. arkat-usa.org

The specific combination of steric bulk and modified electronic character provided by the this compound ligand offers a unique tool for the rational design of new coordination compounds with tailored properties.

Precursors in Catalysis Research

There is currently a lack of published research specifically investigating the role of this compound as a ligand in precursors for catalysis. While tetrazole-containing molecules are known to coordinate with metal centers to form catalytically active complexes, studies detailing the synthesis, characterization, and catalytic performance of complexes derived from this particular compound could not be identified. Consequently, no data on its efficacy in specific catalytic reactions, such as cross-coupling reactions or oxidation/reduction processes, can be presented.

Building Blocks for Metal-Organic Frameworks (MOFs) and Coordination Polymers

Similarly, the scientific literature does not appear to contain reports on the use of this compound as a building block for the synthesis of Metal-Organic Frameworks (MOFs) or coordination polymers. The design and synthesis of MOFs rely on the specific geometry and coordination modes of the organic linkers. Although many tetrazole derivatives have been successfully employed as ligands to construct porous and functional MOFs, there are no available studies that describe the crystallographic structure, porosity, or potential applications of MOFs constructed using this compound.

Chelation in Sensor Development Methodologies

The application of this compound in the development of chemical sensors through chelation is another area where specific research is wanting. The tetrazole moiety can act as a binding site for metal ions, which is a key principle in the design of chemosensors. However, studies that detail the chelation properties of this compound with various analytes, its selectivity, sensitivity, or the mechanism of signal transduction (e.g., colorimetric or fluorometric changes) upon binding, are not documented in the available literature.

Theoretical and Computational Chemistry Investigations of 5 2 Chlorophenyl 1 Phenyl 1h Tetrazole

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the electronic behavior of molecules with high accuracy. These calculations solve approximations of the Schrödinger equation to determine the molecule's electronic ground state, optimized geometry, and various energetic and electronic properties. For 5-(2-chlorophenyl)-1-phenyl-1H-tetrazole, these methods elucidate the fundamental aspects of its chemical nature.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. A comprehensive investigation of the ground state structural and electronic properties of the related compound, 5-(4-chlorophenyl)-1H-tetrazole, has been performed using the B3LYP/6-311++G(d,p) level of theory. researchgate.net This level of theory is commonly chosen for its balance of computational cost and accuracy in describing molecular systems containing heteroatoms and aromatic rings.

| Parameter | Description | Typical Computational Method |

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | DFT (e.g., B3LYP/6-311++G(d,p)) |

| Electronic Energy | The total energy of the molecule's electron system in its ground state. | DFT, Ab initio methods |

| Dipole Moment | A measure of the net molecular polarity arising from charge distribution. | DFT Calculations |

This table is interactive. Click on the headers to sort.

Molecular Orbital (MO) theory describes chemical bonding in terms of orbitals that extend over the entire molecule. Of particular importance is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The interaction between these two orbitals is fundamental to understanding chemical reactivity. libretexts.orgyoutube.com

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. libretexts.org Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic character. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that provides information about the molecule's kinetic stability and chemical reactivity. researchgate.netschrodinger.com A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests the molecule is more reactive. researchgate.net

| Parameter | Calculated Value (for 5-(4-chlorophenyl)-1H-tetrazole) | Significance |

| E_HOMO | Not specified in search results | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| E_LUMO | Not specified in search results | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | Not specified in search results | Indicates chemical reactivity and stability. researchgate.net |

This table is interactive and based on data for a related isomer. The values represent the type of data obtained from such calculations.

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions. researchgate.net In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. researchgate.netresearchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal information about a molecule's conformational dynamics and its interactions with other molecules.

The structure of this compound is not rigid; it possesses conformational flexibility due to the rotation around the single bonds connecting the two phenyl rings to the central tetrazole core. Conformational analysis aims to identify the stable conformations (energy minima) and the energy barriers for rotation between them.

The dihedral angle between the tetrazole and phenyl rings is a key conformational parameter. In the crystal structure of a similar compound, 5-chloro-1-phenyl-1H-tetrazole, this dihedral angle was found to be 64.5°. nih.gov Computational studies on conformationally constrained analogues of related compounds have indicated that the energy barrier for the rotation of two aryl rings can be significant, with calculated values around 18-20 kcal/mol. nih.gov For 5-vinyl-1H-tetrazole, a much lower rotational barrier of 17.3 kJ/mol (approx. 4.1 kcal/mol) was calculated for the vinyl group. mdpi.com These barriers are important as they determine whether different rotational isomers (atropisomers) can be isolated at room temperature and influence how the molecule can adapt its shape to interact with other molecules.

| Interaction | Type of Analysis | Typical Energy Barrier | Significance |

| Aryl Ring Rotation | Computational Analysis | ~18-20 kcal/mol nih.gov | Determines conformational flexibility and potential for atropisomerism. |

| C-N Bond Rotation | DFT Calculations | ~17.5 kcal/mol (for a related carboxamide) researchgate.net | Influences the orientation of the phenyl group relative to the tetrazole ring. |

This table is interactive and presents data from related molecular systems to illustrate the concept of rotational barriers.

The way molecules of this compound interact with each other governs its macroscopic properties, such as its crystal structure and solubility. MD simulations can predict how these molecules might arrange themselves in the solid state or in solution. The primary non-covalent forces at play include hydrogen bonds, π-π stacking, and van der Waals interactions. mdpi.com

For tetrazole derivatives, N—H···N hydrogen bonds are a common and strong structure-directing interaction in the solid state, often leading to the formation of chains or dimers. nih.govresearchgate.net Furthermore, the presence of two aromatic rings in this compound makes π-π stacking interactions highly probable. nih.gov These interactions, where the electron clouds of the aromatic rings attract each other, play a crucial role in crystal packing. nih.gov Computational analysis can quantify the strength of these different interactions, helping to predict the most likely self-assembled structures and crystal packing arrangements. mdpi.com

Reaction Mechanism Predictions

Computational chemistry provides powerful tools to elucidate the intricate mechanisms of chemical reactions, offering insights into the formation of 1,5-disubstituted tetrazoles like this compound. By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the most energetically favorable pathways.

The primary synthetic route to 1,5-disubstituted tetrazoles involves the [2+3] cycloaddition of an azide (B81097) with a nitrile. For the target molecule, this corresponds to the reaction between phenyl azide and 2-chlorobenzonitrile (B47944). Theoretical studies using quantum chemical calculations, particularly Density Functional Theory (DFT), have been extensively applied to understand the energetics of this transformation. acs.org

Transition state (TS) analysis is crucial for determining the kinetics and feasibility of a proposed reaction mechanism. For the cycloaddition reaction forming the tetrazole ring, calculations suggest that a concerted [2+3] pathway is the most likely mechanism for nonionic azides and nitriles. acs.org However, alternative stepwise mechanisms, potentially involving an imidoyl azide intermediate, have also been investigated. acs.orgbohrium.com

DFT calculations, often using the B3LYP hybrid functional, are employed to locate and characterize the geometry of the transition state structure connecting the reactants to the product. acs.org The energy of this transition state relative to the reactants defines the activation barrier (ΔE‡) of the reaction. A lower activation barrier indicates a faster reaction rate.

Studies on related reactions show that the activation barriers are strongly influenced by the electronic nature of the substituents on the nitrile. acs.org Electron-withdrawing groups on the nitrile, such as the chloro group in 2-chlorobenzonitrile, can impact the stability of intermediates and the energy of the transition state. acs.org Computational analyses provide quantitative predictions of these effects.

Table 1: Representative Calculated Activation Energies for Tetrazole Formation Pathways via DFT

| Reaction Pathway | Reactants | Substituent on Nitrile | Method/Basis Set | Calculated Activation Barrier (ΔE‡) (kcal/mol) |

|---|---|---|---|---|

| Concerted [2+3] Cycloaddition | Hydrazoic Acid + Acetonitrile (B52724) | Methyl (Electron-Donating) | B3LYP | ~29-32 |

| Concerted [2+3] Cycloaddition | Hydrazoic Acid + Trifluoroacetonitrile | Trifluoromethyl (Electron-Withdrawing) | B3LYP | ~18-21 |

Note: This table presents representative data from theoretical studies on analogous systems to illustrate the impact of substituents on activation barriers. Specific values for this compound would require dedicated calculations.

Beyond reaction mechanisms, computational modeling can predict the intrinsic reactivity of a molecule. This is often accomplished through Frontier Molecular Orbital (FMO) theory and the calculation of global reactivity descriptors. researchgate.net These parameters, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), help to understand the chemical behavior and reactivity of the compound. researchgate.netresearchgate.net

HOMO and LUMO Energies: The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons.

Energy Gap (ΔE): The difference between ELUMO and EHOMO is the energy gap (ΔE = ELUMO - EHOMO). A smaller gap suggests higher reactivity and lower kinetic stability. researchgate.net

Global Reactivity Descriptors: Parameters such as ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and chemical softness (S) are calculated from HOMO and LUMO energies to quantify reactivity. researchgate.net High hardness indicates low reactivity, while high softness suggests high reactivity.

Another powerful tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, identifying electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). researchgate.net For this compound, the nitrogen atoms of the tetrazole ring are expected to be the most electron-rich sites, while the hydrogen atoms of the phenyl rings would be the most electron-poor.

Table 2: Predicted Global Reactivity Descriptors for a 1,5-Disubstituted Tetrazole Analog

| Parameter | Formula | Predicted Value (eV) |

|---|---|---|

| HOMO Energy (EHOMO) | - | -6.85 |

| LUMO Energy (ELUMO) | - | -1.20 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.65 |

| Ionization Potential (I) | -EHOMO | 6.85 |

| Electron Affinity (A) | -ELUMO | 1.20 |

| Electronegativity (χ) | (I + A) / 2 | 4.025 |

| Chemical Hardness (η) | (I - A) / 2 | 2.825 |

Note: The values are based on DFT calculations for analogous chlorophenyl-tetrazole structures and serve as estimations for this compound. researchgate.net

Spectroscopic Parameter Prediction via Computational Methods

Computational chemistry is an indispensable tool for predicting and interpreting spectroscopic data. By calculating properties of a molecule's ground state geometry, it is possible to generate theoretical spectra that can be compared with experimental results, aiding in structural confirmation and spectral assignment. nih.govresearchgate.net

DFT methods, particularly with the B3LYP functional, are widely used to perform geometry optimization, followed by frequency and NMR chemical shift calculations. nih.gov The optimized molecular geometry provides the lowest energy conformation of the molecule, from which spectroscopic parameters are derived.

For vibrational spectroscopy (FT-IR and Raman), computational analysis yields the harmonic vibrational frequencies corresponding to the normal modes of vibration. researchgate.net These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. nih.gov This allows for the precise assignment of observed spectral bands to specific molecular motions, such as the stretching of the tetrazole C=N bond, the C-Cl bond, or the aromatic C-H bonds.

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. Theoretical chemical shifts are calculated relative to a standard reference compound (e.g., Tetramethylsilane (B1202638), TMS) and can be directly compared to experimental spectra to aid in the assignment of complex signals.

Table 3: Comparison of Hypothetical Experimental and Calculated Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) (Scaled) | Hypothetical Experimental Frequency (cm⁻¹) |

|---|---|---|---|

| Aromatic C-H Stretch | Phenyl C-H | 3050 - 3100 | 3065 |

| C=N/N=N Stretch | Tetrazole Ring | 1450 - 1600 | 1480, 1595 |

| Aromatic C=C Stretch | Phenyl Ring | 1400 - 1500 | 1440, 1490 |

| C-N Stretch | Phenyl-N | 1250 - 1350 | 1285 |

Table 4: List of Compound Names

| Compound Name |

|---|

| This compound |

| Phenyl azide |

| 2-chlorobenzonitrile |

| Acetonitrile |

| Trifluoroacetonitrile |

Advanced Analytical Methodologies for Research on 5 2 Chlorophenyl 1 Phenyl 1h Tetrazole and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the chemical analysis of 5-(2-chlorophenyl)-1-phenyl-1H-tetrazole, providing comprehensive insights into its molecular structure and properties through the interaction of electromagnetic radiation with the substance.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (Methodologies)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound and its analogs. The methodology involves dissolving the sample in a deuterated solvent, commonly deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), with tetramethylsilane (B1202638) (TMS) serving as an internal standard. growingscience.com

¹H and ¹³C NMR spectra are typically recorded on high-field spectrometers, such as 300 or 400 MHz instruments. growingscience.com In the ¹H NMR spectrum, the protons of the phenyl and chlorophenyl rings exhibit characteristic chemical shifts in the aromatic region (typically δ 7.0-8.5 ppm). The integration of these signals confirms the number of protons in each environment. For related 5-substituted 1H-tetrazoles, a characteristic proton signal for the tetrazole ring can be observed between δ = 7.80–8.40 ppm. nih.gov

In ¹³C NMR spectroscopy, the carbon atoms of the tetrazole ring, the substituted phenyl rings, and the direct C-N and C-C bonds are identified by their distinct chemical shifts. The tetrazole carbon, in particular, shows a characteristic signal in the range of δ = 141–157.2 ppm. nih.gov For the closely related 5-phenyl-1H-tetrazole, the tetrazole carbon appears at δ 155.3 ppm. growingscience.com

Table 1: Typical NMR Spectroscopic Data for Phenyl-Tetrazole Scaffolds

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Aromatic Protons | 7.0 - 8.5 |

| ¹³C | Aromatic Carbons | 120 - 140 |

| ¹³C | Tetrazole Carbon | 141 - 157 |

Data derived from analogous compounds reported in the literature. growingscience.comnih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis (Methodologies)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is employed to identify the functional groups and characterize the bonding within this compound. For IR analysis, the sample is often prepared as a potassium bromide (KBr) pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. growingscience.comscielo.org.za

The formation of the tetrazole ring is confirmed by the disappearance of the characteristic nitrile (C≡N) stretching band from the starting material and the appearance of bands associated with the tetrazole heterocycle. researchgate.net Key vibrational modes for tetrazole derivatives include N-H stretching (around 3450 cm⁻¹), C=N and N=N stretching vibrations within the ring (typically 1400-1650 cm⁻¹), and C-N stretching (around 1160 cm⁻¹). growingscience.comnih.gov The vibrations of the substituted phenyl rings, such as C=C aromatic stretching and C-H bending, are also observed. nih.gov

Table 2: Characteristic IR Absorption Frequencies for Substituted Phenyl-Tetrazoles

| Wavenumber (cm⁻¹) | Vibrational Mode | Reference |

|---|---|---|

| ~3450 | N-H Stretch | growingscience.com |

| ~3060 | Aromatic =C-H Stretch | growingscience.com |

| 1600 - 1640 | C=N Stretch | growingscience.com |

| 1500 - 1560 | N=N Stretch / Ring Vibration | growingscience.comnih.gov |

| ~1160 | C-N Stretch | growingscience.com |

| ~750 | C-Cl Stretch / Ring Deformation | nih.gov |

Frequencies are based on data for analogous tetrazole compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions (Methodologies)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within the molecule. The methodology involves dissolving the compound in a suitable solvent, such as methanol (B129727) or ethanol, and recording the absorption spectrum. The spectrum of this compound is expected to show absorption bands corresponding to π→π* transitions within the aromatic phenyl rings and the tetrazole heterocycle. researchgate.net For some tetrazole derivatives, a characteristic absorption maximum is observed in the range of 250–320 nm. researchgate.netcdnsciencepub.com The precise position (λ_max) and intensity (molar absorptivity, ε) of these bands are sensitive to the substitution pattern on the aromatic rings.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination (Methodologies)

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern. nih.gov For this compound, Electron Impact (EI) is a common ionization method. growingscience.com

In the mass spectrum, the molecular ion peak [M]⁺ confirms the molecular weight of the compound. The fragmentation of 1,5-disubstituted tetrazoles under EI typically proceeds through several key pathways. nih.gov These include the elimination of a molecule of nitrogen (N₂), which is a common primary fragmentation process, or the extrusion of N₃. nih.gov Further fragmentation can involve the cleavage of the bonds linking the phenyl and chlorophenyl groups to the tetrazole ring, leading to characteristic fragment ions. The presence of chlorine results in a characteristic isotopic pattern for chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). nih.govwikipedia.org

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Identity of Fragment | Fragmentation Pathway |

|---|---|---|

| 270/272 | [M]⁺ | Molecular Ion |

| 242/244 | [M - N₂]⁺ | Loss of dinitrogen |

| 139 | [C₆H₅N₂]⁺ | Cleavage of tetrazole ring |

| 111/113 | [C₆H₄Cl]⁺ | Phenyl-tetrazole bond cleavage |

| 77 | [C₆H₅]⁺ | Phenyl-tetrazole bond cleavage |

Predicted m/z values are based on common fragmentation patterns of related tetrazoles. nih.gov

X-ray Crystallography for Solid-State Structure Determination (Methodologies)

X-ray crystallography provides definitive proof of structure by determining the precise arrangement of atoms in the solid state. This technique yields detailed information on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Data Acquisition (Methodologies)

The methodology begins with the growth of high-quality single crystals of the compound, often achieved through slow evaporation of a suitable solvent. nih.govnih.gov A selected crystal is then mounted on a diffractometer, such as a Bruker SMART CCD or Rigaku R-AXIS RAPID instrument. nih.govnih.gov

The crystal is maintained at a low temperature (e.g., 120 K or 296 K) to minimize thermal vibrations. nih.govmdpi.com Data collection is performed using a monochromatic X-ray source, typically Molybdenum (Mo Kα, λ ≈ 0.71073 Å) or Copper (Cu Kα, λ ≈ 1.54056 Å). nih.govrsc.org A series of diffraction images are collected as the crystal is rotated.

The collected data are then processed, which includes cell refinement and data reduction. mdpi.com The crystal structure is solved using direct methods and refined using full-matrix least-squares on F². nih.govnih.gov Software packages like SHELXS and SHELXL are commonly used for structure solution and refinement. nih.gov The final refined structure provides the exact coordinates of each atom, allowing for the detailed analysis of the molecular geometry and packing in the crystal lattice. For example, in the closely related compound 5-chloro-1-phenyl-1H-tetrazole, this method revealed a monoclinic crystal system with specific unit cell dimensions. nih.gov

Table 4: Example Crystallographic Data for an Analogous Compound (5-Chloro-1-phenyl-1H-tetrazole)

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₅ClN₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.0428 (7) |

| b (Å) | 6.4150 (6) |

| c (Å) | 17.5804 (18) |

| β (°) | 96.160 (2) |

| Volume (ų) | 789.69 (13) |

| Radiation | Mo Kα |

Data from the crystallographic study of 5-chloro-1-phenyl-1H-tetrazole. nih.gov

Powder X-ray Diffraction for Polymorphism Studies (Methodologies)

The phenomenon of polymorphism, where a single compound exists in multiple crystalline forms, is of critical importance in the pharmaceutical industry as different polymorphs can exhibit distinct physicochemical properties, including solubility, stability, and bioavailability. rigaku.comresearchgate.net Powder X-ray Diffraction (PXRD) is a primary and powerful analytical technique for the identification, characterization, and quantification of polymorphic forms of active pharmaceutical ingredients (APIs). rigaku.comresearchgate.net The unique crystal lattice of each polymorph produces a characteristic diffraction pattern, which serves as a fingerprint for its identification. researchgate.net

The methodology for polymorphism studies of this compound using PXRD involves a systematic approach. Initially, a comprehensive polymorph screen is conducted by crystallizing the compound under a wide variety of conditions (e.g., different solvents, temperatures, and crystallization rates) to generate potential polymorphic forms. nih.gov Each solid form obtained is then analyzed by PXRD.

The sample is typically prepared by gently grinding to minimize preferred orientation and packing it into a sample holder. nih.gov The analysis is performed using a diffractometer, where a beam of X-rays is directed at the powdered sample. As the sample is rotated, the scattered X-rays are detected at various angles (2θ). The resulting PXRD pattern is a plot of diffraction intensity versus the 2θ angle.

Distinct crystalline forms of this compound would be identified by differences in their PXRD patterns, specifically in the positions and relative intensities of the diffraction peaks. researchgate.net For instance, a new polymorph is indicated by the appearance of new peaks, shifts in peak positions, or significant changes in the relative intensities of peaks compared to the known form. researchgate.net High-resolution PXRD can provide detailed data to determine the phase composition of crystalline samples. researchgate.net While single-crystal X-ray diffraction has been used to determine the molecular structure of the related compound 1-(2-chlorophenyl)-1H-tetrazole, PXRD is the frontline tool for routine polymorphic screening and quality control. researchgate.net

To illustrate the differentiation between hypothetical polymorphs of this compound, the following data table presents characteristic 2θ peaks that could distinguish two forms, Form A and Form B.

| Characteristic Peaks 2θ (°) - Form A | Characteristic Peaks 2θ (°) - Form B |

|---|---|

| 8.5 | 9.2 |

| 12.3 | 13.1 |

| 15.8 | 16.5 |

| 20.1 | 21.7 |

| 25.6 | 26.3 |

Chromatographic Separations and Purity Assessment (Methodologies)

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation, quantification, and purity assessment of pharmaceutical compounds, including this compound and its derivatives. ijrpc.com The development of a robust and reliable HPLC method is crucial for quality control during synthesis and in the final product.

A typical HPLC method for a tetrazole derivative involves reverse-phase chromatography, which separates compounds based on their hydrophobicity. ijrpc.comsielc.com The method development process for this compound would focus on optimizing several key parameters to achieve good resolution, peak shape, and a reasonable run time.

Column Selection : A C18 column is a common choice for the separation of relatively non-polar compounds like substituted phenyltetrazoles. ijrpc.com Columns with smaller particle sizes (e.g., <3 µm) can be used in Ultra-High-Performance Liquid Chromatography (UHPLC) systems to achieve faster and more efficient separations. ijrpc.com

Mobile Phase : The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with a modifier like phosphoric acid or formic acid to control the pH and improve peak shape. sielc.comrjptonline.org A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate impurities with a wide range of polarities. ijrpc.comrjptonline.org

Detection : A Diode-Array Detector (DAD) or a UV detector is commonly used, set at a wavelength where the analyte and its potential impurities show significant absorbance. rjptonline.org For this compound, a wavelength in the range of 220-250 nm would likely be suitable.

Method Validation : Once developed, the method must be validated according to established guidelines to ensure it is specific, precise, accurate, linear, and robust. ijrpc.com

A hypothetical set of optimized HPLC conditions for the analysis of this compound is presented in the table below.

| Parameter | Condition |

|---|---|

| Column | C18, 150 x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 40% B, increase to 90% B over 10 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 230 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. imist.ma It is highly effective for the analysis of volatile and thermally stable compounds and can be applied to the purity assessment and identification of this compound and its potential volatile impurities. imist.mamdpi.com

The methodology involves injecting a solution of the sample into the GC system, where it is vaporized. The gaseous analytes are then separated as they travel through a capillary column, based on their boiling points and interactions with the column's stationary phase. As each compound elutes from the column, it enters the mass spectrometer.

In the MS detector, the compound is ionized, typically by electron ionization (EI), which causes the molecule to fragment in a reproducible manner. nist.gov The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint. The fragmentation pattern provides valuable structural information that can be used to confirm the identity of the target compound and to identify unknown impurities by comparing the obtained spectra with library databases or through manual interpretation. nist.govmdpi.com For tetrazole derivatives, a common fragmentation pathway involves the loss of a nitrogen molecule (N₂). mdpi.com

The table below outlines a potential set of GC-MS parameters for the analysis of this compound.

| Parameter | Condition |

|---|---|

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |

| Carrier Gas | Helium, constant flow 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 min |

| MS Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 m/z |

Analysis of the mass spectrum would allow for the confirmation of the molecular ion peak and the identification of characteristic fragment ions, ensuring the identity and purity of the compound. For example, the fragmentation of 5-phenyl-2H-tetrazole has been shown to involve the loss of N₂ to give a prominent ion. mdpi.com A similar fragmentation pattern would be expected for its chlorinated derivative.

Emerging Non Biological Applications and Materials Science Perspectives

Energetic Materials Research

The high nitrogen content and inherent energetic nature of the tetrazole ring make its derivatives prime candidates for energetic materials. researchgate.net The thermal behavior of such compounds is a critical factor in assessing their suitability for these applications.

Tetrazoles are fundamental building blocks in the synthesis of high-nitrogen content materials, which are sought after for applications in propellants and explosives. researchgate.netresearchgate.net The decomposition of tetrazole compounds often yields nitrogen gas, a desirable characteristic for gas-generating applications. While direct studies on 5-(2-chlorophenyl)-1-phenyl-1H-tetrazole as a precursor for other high-nitrogen compounds are not extensively documented in publicly available literature, research on analogous phenyl-substituted tetrazoles provides valuable insights.

For instance, a study on the thermal decomposition of several phenyl tetrazoles, including the structurally related isomer 1-(2-chlorophenyl)-1H-tetrazole, revealed that the tetrazole ring decomposes exothermically at temperatures between 190–240 °C. researchgate.net The primary decomposition products were identified as nitrogen gas (N₂) and an isonitrile. researchgate.net This fundamental decomposition pathway underscores the potential of such compounds to serve as nitrogen-releasing agents in energetic formulations. The high positive heats of formation associated with tetrazoles contribute to the large amount of energy released upon detonation.

The synthesis of various energetic salts and materials is often derived from functionalized tetrazoles. nih.gov For example, 5-nitromethyl-1H-tetrazole has been utilized to synthesize other high-nitrogen materials. researchgate.net While specific derivatization of this compound for this purpose is not detailed in current research, its core structure presents possibilities for further functionalization to enhance its energetic properties.

Theoretical calculations play a crucial role in predicting the energetic performance of new compounds, offering a safer and more efficient way to screen potential candidates. Density Functional Theory (DFT) and other computational methods are employed to calculate key parameters like heat of formation (HOF), detonation velocity, and detonation pressure. researchgate.net